molecular formula C19H20N4O4S2 B2426728 N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide CAS No. 851979-75-4

N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide

Cat. No.: B2426728
CAS No.: 851979-75-4
M. Wt: 432.51
InChI Key: WUEXAOFUVAMSTC-UHFFFAOYSA-N
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Description

“N’-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide” is a complex organic compound. It contains a benzothiazole ring which is a heterocyclic compound, more specifically, a thiazole with a benzene ring fused to it . This compound also contains a methoxy group (-OCH3), a sulfonyl group (-SO2-), and a hydrazide group (-CONHNH2).


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The benzothiazole ring is aromatic and thus contributes to the stability of the molecule. The different functional groups attached to the ring would have significant effects on the chemical properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the functional groups present in the molecule. For example, the methoxy group might undergo demethylation, the sulfonyl group might participate in substitution reactions, and the hydrazide group could be involved in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of a sulfonyl group might increase its acidity, and the presence of a benzothiazole ring might increase its planarity and aromaticity .

Scientific Research Applications

Chemical Synthesis and Pharmaceutical Impurities

  • Novel methods for the synthesis of pharmaceutical impurities in proton pump inhibitors like omeprazole have been studied. This involves understanding various pharmaceutical impurities of anti-ulcer drugs. The process includes the synthesis of impurities of proton pump inhibitors, which can be utilized as standard impurities for further studies in various aspects (Saini, Majee, Chakraborthy & Salahuddin, 2019).

Biological Significance of Benzothiazole Derivatives

  • Benzothiazole derivatives are known for their varied biological activities and are considered one of the most important heterocyclic compounds. They are part of many natural and synthetic bioactive molecules. These derivatives exhibit pharmacological activities like anti-viral, anti-microbial, anti-diabetic, anti-tumor, and anti-inflammatory, making them significant in medicinal chemistry (Bhat & Belagali, 2020).

Pyrimidine Derivatives and Optical Sensors

  • Pyrimidine derivatives, including benzothiazole derivatives, are used as exquisite sensing materials due to their competence to form coordination as well as hydrogen bonds. These compounds have a range of biological and medicinal applications and are suitable for utilization as sensing probes in optical sensors (Jindal & Kaur, 2021).

Chemotherapeutic Applications

  • Benzothiazole derivatives, specifically 2-arylbenzothiazoles, have emerged as a significant pharmacophore in the development of antitumor agents. They have a promising biological profile and synthetic accessibility, making them attractive in the design and development of new chemotherapeutics. These compounds, with structural simplicity and ease of synthesis, allow the development of chemical libraries that could serve in discovering new chemical entities progressing towards market availability (Kamal, Hussaini Syed & Malik Mohammed, 2015).

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to predict the exact mechanism of action of this compound. If this compound is intended to be a drug or a ligand for a biological target, the mechanism of action would depend on the specific interactions between this compound and its target .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its activity in any relevant biological systems. It could potentially be explored for use in fields like medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

N'-(6-methoxy-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c1-27-14-6-9-16-17(12-14)28-19(20-16)22-21-18(24)13-4-7-15(8-5-13)29(25,26)23-10-2-3-11-23/h4-9,12H,2-3,10-11H2,1H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEXAOFUVAMSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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